molecular formula C11H11IN2O3S B345487 1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole CAS No. 898641-07-1

1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

Cat. No. B345487
CAS RN: 898641-07-1
M. Wt: 378.19g/mol
InChI Key: ISKJXLGZPINUJS-UHFFFAOYSA-N
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Description

The compound “1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a methoxy group (-OCH3), an iodo group (-I), and a benzenesulfonyl group attached to the imidazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the methoxy group, the iodo group, and the benzenesulfonyl group . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the imidazole ring is a common motif in many biologically active molecules and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the iodo group could increase the molecule’s molecular weight and potentially its reactivity .

Scientific Research Applications

Chemical and Biological Properties

1-(4-iodo-3-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is part of the imidazole class of compounds, known for their wide-ranging applications in chemical synthesis and biological activities. Imidazole derivatives, including this compound, exhibit diverse pharmacological properties, making them valuable in developing new drugs and therapeutic agents.

Imidazoles play a crucial role in living organisms due to their unique and ubiquitous presence. They have been under intensive scientific exploration due to their significant pharmacological activities. The imidazole nucleus is a part of many therapeutic agents, emphasizing its importance in medicinal chemistry. Derivatives of imidazole have shown appreciable anti-infective activity potential, underlining the therapeutic versatility of imidazole compounds, including this compound (Sharma et al., 2016).

Synthesis and Transformation

The synthesis and transformation of imidazole derivatives, such as this compound, involve various chemical reactions that enable the creation of compounds with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. These processes utilize metallic derivatives of imidazole and phosphorus halides, among other methods, to produce 4-phosphorylated imidazole derivatives (Abdurakhmanova et al., 2018).

Antimicrobial Activities

Imidazole derivatives are known for their antimicrobial activities. They serve as raw materials in pharmaceutical industries for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, showcasing the wide applicability of imidazoles in treating infections. The study of imidazole's effect on antimicrobial organisms suggests that more derivatives should be synthesized to combat new strains of organisms, highlighting the ongoing need for research in this area (American Journal of IT and Applied Sciences Research, 2022).

Conversion to CNS Drugs

Benzimidazole, imidazothiazole, and imidazole compounds, including this compound, are used in chemotherapy with CNS side effects. There's an interest in synthesizing more potent CNS drugs from these azole groups due to the increasing incidence of challenging new CNS diseases. The synthesis process involves various chemical reactions that could potentially lead to the development of more effective treatments for neurological disorders (Saganuwan, 2020).

Future Directions

The study and application of this compound could potentially be a topic of future research, given its complex structure and the presence of several functional groups that are common in biologically active molecules .

properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKJXLGZPINUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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